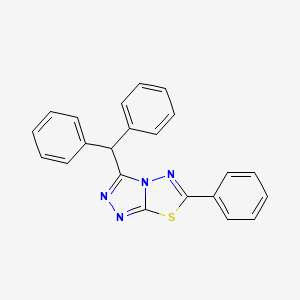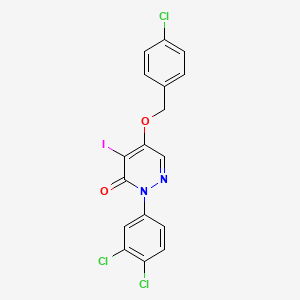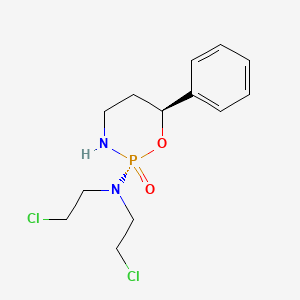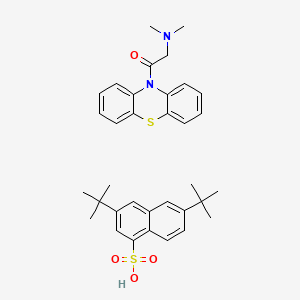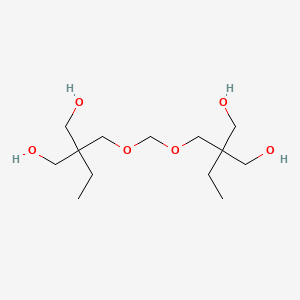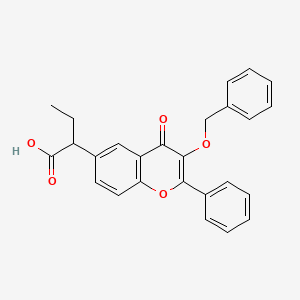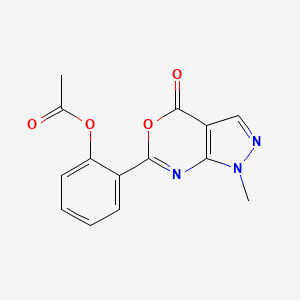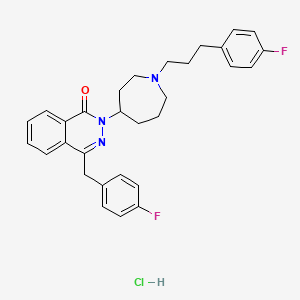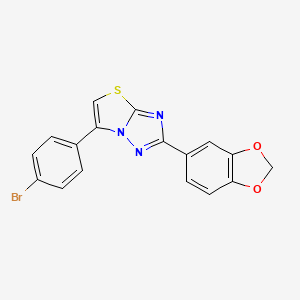
2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a thiazolotriazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Bromophenyl Group: This step might involve bromination reactions using bromine or N-bromosuccinimide (NBS).
Construction of the Thiazolotriazole Core: This could involve the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the bromophenyl group or the thiazolotriazole core.
Substitution: The bromine atom in the bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-6-phenylthiazolo(3,2-b)(1,2,4)triazole
- 2-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)thiazolo(3,2-b)(1,2,4)triazole
- 2-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)thiazolo(3,2-b)(1,2,4)triazole
Uniqueness
The presence of the bromophenyl group in 2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
140405-78-3 |
|---|---|
Molecular Formula |
C17H10BrN3O2S |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H10BrN3O2S/c18-12-4-1-10(2-5-12)13-8-24-17-19-16(20-21(13)17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2 |
InChI Key |
SHYWISSPULMUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=CSC4=N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


